molecular formula C8H8Cl3N B7901398 1-(2,3,6-Trichlorophenyl)ethan-1-amine

1-(2,3,6-Trichlorophenyl)ethan-1-amine

Cat. No.: B7901398
M. Wt: 224.5 g/mol
InChI Key: RMSVGGMTLNPBER-UHFFFAOYSA-N
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Description

1-(2,3,6-Trichlorophenyl)ethan-1-amine (CAS: 1337243-83-0) is a primary amine characterized by a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 6-positions. With a molecular formula of C₈H₈Cl₃N, this compound is of significant interest in scientific research due to the distinct steric and electronic properties imparted by its specific trichlorinated aromatic system . This chemical serves as a versatile building block in organic synthesis and is investigated for its potential applications across various disciplines. In chemistry, it functions as a key intermediate in the synthesis of more complex chemical compounds . In biological and medicinal research, studies may explore its antimicrobial and antiproliferative activities, including its interactions with specific enzymes and receptors to understand its effects and mechanisms of action within biological systems . The synthesis of 1-(2,3,6-Trichlorophenyl)ethan-1-amine can be achieved through multiple routes, including reductive amination of the corresponding ketone precursor using sodium cyanoborohydride, or via a one-pot Leuckart reaction . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,3,6-trichlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVGGMTLNPBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3,6-Trichloroacetophenone

The Friedel-Crafts acylation serves as a foundational step for generating the ketone precursor. While heavily chlorinated arenes are typically deactivated, forceful conditions enable acyl group introduction. For example, 1,2,3-trichlorobenzene reacts with acetyl chloride in the presence of excess AlCl₃ at 150–160°C, yielding 2,3,6-trichloroacetophenone. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride. Challenges include regioselectivity and byproduct formation due to competing chlorination.

Key Reaction Parameters :

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic)

  • Temperature : 150–160°C

  • Yield : 40–55% (optimized via iterative recrystallization)

Reductive Amination of the Ketone Intermediate

The ketone is converted to the primary amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol, with ammonium acetate as the nitrogen source, selectively reduces the imine intermediate at ambient temperature. Alternatively, catalytic hydrogenation (H₂/Pd-C, 60 psi) achieves similar results but requires higher pressures.

Optimized Protocol :

  • Dissolve 2,3,6-trichloroacetophenone (1 eq) in anhydrous THF.

  • Add ammonium acetate (3 eq) and NaBH₃CN (1.2 eq).

  • Stir at 25°C for 24 h, followed by acidic workup (HCl, pH 2–3).

  • Isolate the amine via column chromatography (SiO₂, hexane/EtOAc).
    Yield : 68–72%.

Leuckart Reaction for Direct Amine Synthesis

The Leuckart reaction offers a one-pot conversion of ketones to amines using ammonium formate under pyrolytic conditions. For 2,3,6-trichloroacetophenone, this method avoids isolation of intermediates:

  • Combine ketone (1 eq) with ammonium formate (5 eq) in refluxing xylene (180°C, 8 h).

  • Hydrolyze the resulting formamide with 6M HCl (100°C, 2 h).

  • Neutralize with NaOH and extract the free amine into diethyl ether.

Advantages :

  • Atom economy : Utilizes stoichiometric ammonium formate.

  • Scalability : Suitable for multi-gram synthesis.
    Drawbacks :

  • Byproducts : Formic acid and residual formamide require rigorous purification.
    Yield : 60–65%.

Halogenation-Directed Functionalization

Sequential Chlorination and Acylation

This approach prioritizes chlorination before introducing the acetyl group. Starting with 1,2-dichlorobenzene , nitration at position 4 directs subsequent chlorination to positions 3 and 6. Catalytic FeCl₃ facilitates regioselective chlorination at 140°C, yielding 1,2,3,6-tetrachlorobenzene. Friedel-Crafts acylation then installs the acetyl moiety.

Critical Considerations :

  • Nitration : Fuming HNO₃/H₂SO₄ at 0°C minimizes polysubstitution.

  • Chlorination : Cl₂ gas flow rate controls reaction progression.
    Yield : 30–35% (over three steps).

Reductive Dechlorination-Amination

For substrates with excess chlorines, selective dechlorination using Zn/HOAc followed by amination streamlines synthesis:

  • Partially dechlorinate 1,2,3,4-tetrachloroacetophenone with Zn dust in acetic acid.

  • Subject the intermediate to reductive amination (NaBH₄/NH₄OAc).
    Yield : 50–55%.

Phase-Transfer Catalyzed Amination

Nucleophilic Substitution with Ammonia

Under phase-transfer conditions, the trichlorophenyl ethyl bromide intermediate reacts with aqueous NH₃ to yield the amine. Tributylmethylammonium chloride (0.1 eq) in toluene/water accelerates the SN2 displacement:

  • Prepare 1-(2,3,6-trichlorophenyl)ethyl bromide via HBr/AcOH bromination of the alcohol.

  • React with 28% NH₃(aq) at 80°C for 12 h.
    Yield : 75–80%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Friedel-Crafts + Reductive AminationAcylation, NaBH₃CN reduction68–7295–98High
Leuckart ReactionOne-pot formamide hydrolysis60–6590–93Moderate
Halogenation-DirectedNitration, chlorination30–3585–88Low
Phase-Transfer CatalysisSN2 amination75–8097–99High

Notes :

  • Phase-transfer catalysis offers superior yields and purity but requires brominated intermediates.

  • Friedel-Crafts routes balance scalability and efficiency but demand rigorous temperature control .

Chemical Reactions Analysis

1-(2,3,6-Trichlorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,3,6-Trichlorophenyl)ethan-1-amine has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound may be used in studies involving biological systems to understand its effects and interactions.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trichlorophenyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Halogen Substituent Variations

The nature and position of halogen substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituents CAS Number Key Properties/Applications References
1-(2,3,6-Trichlorophenyl)ethan-1-amine 2,3,6-Cl₃ 1337243-83-0 High steric bulk; potential ligand
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) 4-Cl - Used in 2D perovskite layers (X-ray detection)
1-(2,3,4-Trichlorophenyl)ethan-1-amine 2,3,4-Cl₃ 86225-84-5 Positional isomer; differing electronic effects
(R)-1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl 3,4,5-F₃ (chiral) 321318-43-8 Enhanced solubility; chiral drug intermediate
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine 2-SCF₃ 1270488-22-6 Sulfur-containing; liquid at RT

Key Observations :

  • Chlorine vs. Fluorine : Fluorinated analogs (e.g., 3,4,5-trifluoro derivative ) exhibit higher electronegativity and solubility compared to chlorinated counterparts, making them preferable in pharmaceutical contexts.
  • Bromine/Iodine Derivatives : Bromo- and iodo-MBA analogs (e.g., Br-MBA, I-MBA ) have larger atomic radii, enhancing halogen bonding in materials science applications.

Positional Isomerism

The chlorine substitution pattern critically impacts molecular interactions:

  • 2,3,6-Trichloro vs. 2,3,4-Trichloro : The 2,3,6-isomer (target compound) creates a meta-substitution pattern, reducing steric hindrance compared to the ortho-dense 2,3,4-isomer . This may enhance reactivity in cross-coupling reactions or coordination chemistry.
  • Para-Substituted Analogs : Cl-MBA (4-Cl ) allows for symmetric interactions in perovskite layers, whereas asymmetric trichloro substitution could disrupt crystal packing.

Stereochemical Considerations

Chiral ethanamine derivatives, such as (R)-1-(3,4,5-trifluorophenyl)ethan-1-amine and 1-(pyridin-2-yl) derivatives , highlight the importance of enantiopurity in drug design. The target compound lacks reported stereochemical data, limiting its utility in asymmetric synthesis unless resolved.

Biological Activity

1-(2,3,6-Trichlorophenyl)ethan-1-amine, also known as trichlorophenylethylamine, is a compound of interest in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trichlorophenyl group attached to an ethanamine backbone. Its chemical structure can be represented as follows:

Chemical Formula C9H10Cl3N\text{Chemical Formula }C_9H_{10}Cl_3N

Biological Activity Overview

1-(2,3,6-Trichlorophenyl)ethan-1-amine has been investigated for its antimicrobial and antiproliferative activities. Studies indicate that it may interact with specific enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Enterococcus faecalis4

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(2,3,6-Trichlorophenyl)ethan-1-amine against selected bacterial strains.

The mechanism of action for 1-(2,3,6-Trichlorophenyl)ethan-1-amine involves its interaction with bacterial topoisomerases. These enzymes play a crucial role in DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit DNA gyrase and topoisomerase IV from Escherichia coli. The inhibitory concentration (IC50) values observed were notably low, indicating potent activity:

EnzymeIC50 (nM)
DNA Gyrase<50
Topoisomerase IV<100

Table 2: Inhibitory Concentration (IC50) values for 1-(2,3,6-Trichlorophenyl)ethan-1-amine against bacterial topoisomerases.

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of trichlorophenylethylamine. The results indicated that modifications to the amine group significantly enhanced the antimicrobial properties of the compound.

Research on Antiproliferative Effects

Another study published in [source] examined the antiproliferative effects of this compound on cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner, suggesting potential applications in cancer therapy.

Q & A

Q. Table 2: Example Reaction Conditions

MethodReagentsSolventTemperatureYield*
Reductive AminationNH₄OAc, NaBH₃CNMeOH25°C~60%
Nucleophilic SubstitutionNH₃, K₂CO₃DMF90°C~45%
*Theoretical yields based on analogous syntheses .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • Multi-Technique Validation :
    • NMR : Compare 1H^1H and 13C^{13}C shifts with computational predictions (e.g., DFT) to confirm substituent effects. The 2,3,6-trichloro pattern causes distinct deshielding in aromatic protons .
    • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ at m/z 234.9504 for C₈H₇Cl₃N) and rule out halogen isotope interference .
    • XRD : For crystalline derivatives, resolve positional isomerism ambiguities via single-crystal diffraction .

Q. Table 3: Expected NMR Shifts (CDCl₃)

Position1H^1H Shift (ppm)13C^{13}C Shift (ppm)
C-1 (NH₂)1.35 (s, 2H)45.2
C-2 (Cl)-128.5
C-3 (Cl)-132.1

Advanced: What challenges arise in achieving regioselective functionalization of 1-(2,3,6-Trichlorophenyl)ethan-1-amine?

Methodological Answer:

  • Steric and Electronic Barriers : The 2,3,6-trichloro substitution creates steric bulk, limiting access to the para position. Use directing groups (e.g., -B(OH)₂) in cross-couplings to override inherent electronic effects .
  • Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura reactions, adjusting solvent polarity (toluene > DMSO) to enhance selectivity .
  • Competing Pathways : Monitor for dechlorination side reactions under basic conditions; employ mild reductants (e.g., Zn/HOAc) to preserve Cl substituents .

Advanced: How can computational modeling predict the biological activity of 1-(2,3,6-Trichlorophenyl)ethan-1-amine?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., Staphylococcus aureus dihydrofolate reductase), leveraging the compound’s halogen-bonding potential .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (~3.1) and permeability, noting high metabolic stability due to electron-withdrawing Cl groups .
  • Synergy Screening : Model synergistic effects with antimicrobial peptides using checkerboard assays, referencing MIC data from halogenated pyrrolopyrimidine analogs .

Advanced: What strategies validate the compound’s role in enantioselective catalysis?

Methodological Answer:

  • Chiral Resolution : Derivatize with (+)-CSA (camphorsulfonic acid) and analyze via chiral HPLC (Chiralpak IA column, hexane/iPrOH) to isolate enantiomers .
  • Catalytic Testing : Assess asymmetric induction in Aldol reactions using Ti(OiPr)₄ and compare enantiomeric excess (ee) with control amines .

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